4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
CAS No.:
Cat. No.: VC13546143
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H9F3O2 |
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Molecular Weight | 266.21 g/mol |
IUPAC Name | 4-[(2,4-difluorophenyl)methoxy]-3-fluorobenzaldehyde |
Standard InChI | InChI=1S/C14H9F3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |
Standard InChI Key | SWGAFYRBOUVRBJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F |
Canonical SMILES | C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F |
Introduction
1. Introduction to 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. Its molecular structure includes a benzaldehyde core substituted with fluorine atoms and a difluorobenzyl ether group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functional groups, which provide versatility for further chemical modifications.
2. Synthesis Pathways
The synthesis of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors like fluorinated benzyl alcohols and fluorobenzaldehydes. A general route includes:
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Preparation of the Benzyl Ether:
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Reacting 2,4-difluorobenzyl alcohol with a suitable base (e.g., potassium carbonate) in the presence of a halogenated benzaldehyde derivative.
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Solvent: Acetonitrile or dimethylformamide (DMF).
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Catalyst: Tetrabutylammonium iodide (TBAI).
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Introduction of the Fluoro Substituent:
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Electrophilic substitution reactions using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Purification:
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The product is purified via recrystallization or column chromatography to achieve high purity.
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3. Applications
Pharmaceutical Research
Compounds containing fluorinated aromatic rings are widely used in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The aldehyde group in this compound can serve as a reactive site for synthesizing:
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Schiff bases
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Heterocyclic derivatives
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Fluorinated drugs targeting specific enzymes or receptors.
Agrochemical Applications
Fluorinated benzaldehydes are also explored in agrochemical formulations for their potential as intermediates in synthesizing pesticides or herbicides.
4. Analytical Characterization
The identification and purity assessment of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can be performed using various analytical techniques:
Technique | Purpose |
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NMR Spectroscopy | Confirms the structure via chemical shifts of protons (^1H) and carbons (^13C). |
Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
Infrared Spectroscopy (IR) | Identifies functional groups (e.g., aldehyde at ~1700 cm^-1). |
High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies impurities. |
5. Safety and Handling
Like many fluorinated organic compounds, proper precautions should be taken when handling this compound:
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Toxicity: Fluorinated aldehydes may exhibit irritant properties; avoid inhalation or skin contact.
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Storage: Store in a cool, dry place away from light to prevent degradation.
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Disposal: Dispose of according to local regulations for hazardous organic chemicals.
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